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Compound of Interest		
Compound Name:	Guaiactamine	
Cat. No.:	B097164	Get Quote

#### Introduction

Guaiactamine, also known as Guaifenesin Related Compound A or 2-(2-methoxyphenoxy)propane-1,3-diol, is a known impurity of Guaifenesin, a widely used expectorant. The quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of quality control in the pharmaceutical industry to ensure the safety and efficacy of the medication. This document provides a detailed application note and a robust protocol for the quantification of Guaiactamine in the presence of Guaifenesin using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method described is based on established and validated procedures for the analysis of Guaifenesin and its related compounds.[1][2][3]

## **Principle**

The chromatographic separation is achieved on a C18 stationary phase. A gradient elution with a mobile phase consisting of a phosphate buffer and an organic modifier allows for the effective separation of Guaifenesin and its impurities. The method utilizes UV detection for the quantification of Guaiactamine. The stability-indicating nature of the method ensures that the quantification of Guaiactamine is accurate even in the presence of degradation products.[1][2]

### **Data Presentation**

Table 1: HPLC Method Parameters



Parameter	Value
Column	Waters Symmetry C18 (150 mm x 4.6 mm, 5 μm)
Mobile Phase A	0.02 M Potassium Dihydrogen Phosphate (KH2PO4), pH 3.2 : Methanol (90:10 v/v)
Mobile Phase B	0.02 M Potassium Dihydrogen Phosphate (KH2PO4), pH 3.2 : Methanol (10:90 v/v)
Flow Rate	0.8 mL/min
Injection Volume	10 μL
Column Temperature	25°C
Detection Wavelength	273 nm
Run Time	75 minutes

Table 2: Gradient Elution Program

Time (minutes)	% Mobile Phase B
0.01	15
15.0	5
20.0	30
30.0	50
60.0	85
65.0	15
75.0	15

Table 3: System Suitability Requirements



Parameter	Acceptance Criteria
Tailing Factor (for Guaifenesin peak)	≤ 2.0
Theoretical Plates (for Guaifenesin peak)	≥ 2000
Resolution (between Guaifenesin and Guaiactamine)	≥ 2.0
% RSD for replicate injections	≤ 2.0%

# **Experimental Protocols**Preparation of Solutions

- a) Mobile Phase A (0.02 M KH2PO4, pH 3.2 : Methanol (90:10 v/v))
- Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH2PO4) and dissolve it in 1000 mL of HPLC grade water.
- Adjust the pH of the solution to 3.2 using dilute phosphoric acid.
- Mix 900 mL of the buffer with 100 mL of HPLC grade methanol.
- Filter the mobile phase through a 0.45 μm membrane filter and degas.
- b) Mobile Phase B (0.02 M KH2PO4, pH 3.2 : Methanol (10:90 v/v))
- Prepare the 0.02 M KH2PO4 buffer and adjust the pH to 3.2 as described for Mobile Phase
  A.
- Mix 100 mL of the buffer with 900 mL of HPLC grade methanol.
- Filter the mobile phase through a 0.45 μm membrane filter and degas.
- c) Standard Stock Solution of **Guaiactamine** (e.g., 100 μg/mL)
- Accurately weigh about 10 mg of Guaiactamine reference standard.
- Transfer it to a 100 mL volumetric flask.



- Dissolve and dilute to volume with the diluent (Mobile Phase A is a suitable diluent).
- d) Standard Solution for Analysis (e.g., 1 μg/mL)
- Pipette 1 mL of the **Guaiactamine** standard stock solution into a 100 mL volumetric flask.
- Dilute to volume with the diluent.
- e) Sample Preparation
- Accurately weigh a quantity of the sample (e.g., Guaifenesin drug substance or powdered tablets) equivalent to about 100 mg of Guaifenesin.
- Transfer to a 100 mL volumetric flask.
- Add about 70 mL of diluent and sonicate for 15 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Filter the solution through a 0.45 µm syringe filter before injection.

### **Chromatographic Procedure**

- Equilibrate the HPLC system with the initial mobile phase composition (15% B) for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (diluent) to ensure that there are no interfering peaks.
- Inject the standard solution multiple times (e.g., n=5) to check for system suitability.
- Inject the sample solution.
- Identify the **Guaiactamine** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the concentration of **Guaiactamine** in the sample using the peak area response.

#### Calculation

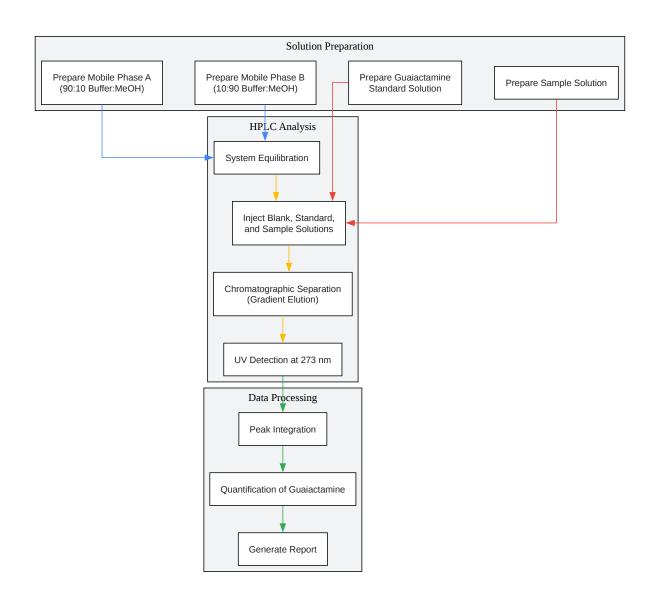


The concentration of **Guaiactamine** in the sample can be calculated using the following formula:

The amount of **Guaiactamine** as a percentage of the active ingredient can then be calculated based on the initial sample weight.

## **Mandatory Visualization**





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Caption: HPLC workflow for Guaiactamine quantification.



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#### References

- 1. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Determination of the structure of a synthetic impurity in guaifenesin: modification of a high-performance liquid chromatographic method for phenylephrine hydrochloride, phenylpropanolamine hydrochloride, guaifenesin, and sodium benzoate in dosage forms PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
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